2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorophenyl, nitrophenyl, and dihydroimidazole moieties. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenylmethylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide.
Synthesis of the nitrophenylsulfonyl intermediate: This step involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediates under acidic or basic conditions to form the desired dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenyl and nitrophenyl groups may facilitate binding to hydrophobic pockets, while the sulfonyl and dihydroimidazole groups may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
- 4-[(3,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl methyl ether
Uniqueness
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups in a single molecule may result in unique interactions with molecular targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4S2/c17-14-6-1-11(9-15(14)18)10-26-16-19-7-8-20(16)27(24,25)13-4-2-12(3-5-13)21(22)23/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYKMLOSIXLPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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